Dimethylethylamine hydrochloride
Overview
Description
Dimethylethylamine hydrochloride, also known as N,N-dimethylethylamine hydrochloride, is an organic compound with the chemical formula (CH₃)₂NC₂H₅·HCl. It is a colorless to pale yellow crystalline solid that is highly soluble in water. This compound is primarily used as an intermediate in organic synthesis and as a catalyst in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylethylamine hydrochloride can be synthesized through the reaction of dimethylethanolamine with thionyl chloride. The reaction is typically carried out under controlled temperature conditions (5-15°C) using an ice water bath. The process involves the chlorination of dimethylethanolamine, followed by the addition of absolute ethyl alcohol for a reflux reaction lasting one hour. The final product is obtained by filtering and drying .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, good quality, and low cost. The reactions are designed to be mild and convenient to operate, with high product purity and minimal inorganic salts .
Chemical Reactions Analysis
Types of Reactions
Dimethylethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can produce different amine derivatives .
Scientific Research Applications
Dimethylethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of dimethylethylamine hydrochloride involves its interaction with various molecular targets. As a catalyst, it facilitates the formation of chemical bonds by lowering the activation energy of reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: An organic compound with the formula (CH₃)₂NH, used in the production of pharmaceuticals and pesticides.
Trimethylamine: A tertiary amine with the formula (CH₃)₃N, commonly used in the synthesis of quaternary ammonium compounds.
Diethylamine: An organic compound with the formula (C₂H₅)₂NH, used as a precursor in the production of rubber and resins
Uniqueness
Dimethylethylamine hydrochloride is unique due to its specific structure and reactivity. Its ability to act as a catalyst in various industrial processes and its role as an intermediate in organic synthesis make it a valuable compound in both research and industry .
Properties
IUPAC Name |
N,N-dimethylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-4-5(2)3;/h4H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKTVNNRMXUMIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502409 | |
Record name | N,N-Dimethylethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58114-25-3 | |
Record name | N,N-Dimethylethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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